Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol
Executive Summary
In contemporary medicinal chemistry, the strategic selection of bi-functional heterocyclic building blocks is paramount for accelerating hit-to-lead optimization. [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol , formally identified by the CAS registry number 874468-54-9 [1], is a highly privileged molecular scaffold[2]. By integrating a furan ring system with an ortho-chloroaniline moiety, this compound provides a unique spatial geometry and electronic distribution. This whitepaper serves as an authoritative technical guide, detailing its physicochemical properties, rational synthetic methodologies, and self-validating analytical protocols for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of CAS 874468-54-9 is critical for predicting its behavior in organic synthesis and biological systems[3]. The presence of the chlorine atom at the ortho position relative to the furan linkage induces a steric twist, disrupting coplanarity between the phenyl and furan rings. This conformational restriction is highly valued in structure-based drug design to minimize entropic penalties upon target binding.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol |
| CAS Registry Number | 874468-54-9 |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 g/mol |
| SMILES String | OCc1ccc(o1)c1ccc(cc1Cl)N |
| Physical State | Solid (Dry powder) |
| Hydrogen Bond Donors | 2 (Primary amine, Hydroxyl) |
| Hydrogen Bond Acceptors | 3 (Furan oxygen, Hydroxyl oxygen, Amine nitrogen) |
Synthetic Methodology & Mechanistic Insights
The synthesis of [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol requires a strategy that tolerates both the nucleophilic primary amine and the reactive primary alcohol. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard for this transformation.
Causality & Logic in Reagent Selection:
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Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and suppresses unwanted debromination of the furan substrate.
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Base (K₂CO₃): A mild inorganic base is chosen over stronger bases (like t-BuOK) to prevent alkoxide-driven side reactions at the hydroxymethyl group.
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Solvent System (1,4-Dioxane/H₂O): A biphasic system ensures optimal solvation of the lipophilic organic halides and the hydrophilic boronic acid/inorganic base, facilitating the transmetalation step at the phase boundary.
Step-by-Step Experimental Protocol
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Substrate Preparation: In an oven-dried Schlenk flask, combine (5-bromofuran-2-yl)methanol (1.0 eq) and 4-amino-2-chlorophenylboronic acid (1.2 eq). Rationale: The 20% molar excess of boronic acid compensates for competitive protodeboronation that occurs under aqueous basic conditions.
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq) to the reaction vessel.
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Atmospheric Control (Degassing): Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H₂O. Perform three rigorous freeze-pump-thaw cycles and backfill with argon. Rationale: Dissolved oxygen must be rigorously eliminated to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalytic species.
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Thermal Activation: Heat the reaction mixture to 80°C for 12 hours with vigorous stirring.
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Workup & Extraction: Cool the mixture to ambient temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous Na₂SO₄. Rationale: Brine washing removes the water-soluble inorganic salts, while Na₂SO₄ eliminates residual moisture that could interfere with chromatographic resolution.
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Purification: Concentrate the crude extract under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Synthetic Workflow Visualization
The following diagram maps the logical flow of the cross-coupling synthesis, highlighting the convergence of starting materials and the progression through reaction and purification phases.
Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing CAS 874468-54-9.
Analytical Validation Protocol
To establish a self-validating system for batch release, the following analytical suite must be executed to confirm structural identity and purity:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Run on a C18 stationary phase with an H₂O/MeCN (0.1% Formic Acid) mobile phase gradient. Validation Criteria: A single chromatographic peak (>95% AUC) corresponding to an m/z of 224.0 [M+H]⁺. The mass spectrum must exhibit a characteristic 3:1 isotopic ratio at m/z 226.0, definitively confirming the presence of the single chlorine atom.
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¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): Validation Criteria: Furan protons must appear as two distinct doublets (approx. 6.4 and 6.8 ppm). The hydroxymethyl group will present as a doublet (CH₂) and a triplet (OH, exchangeable with D₂O). The aniline protons must show a 1,2,4-substitution splitting pattern.
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Karl Fischer Titration: Rationale: Essential for quantifying residual water content to ensure the product is strictly anhydrous before downstream use in moisture-sensitive derivatizations.
Applications in Drug Development[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol acts as a highly versatile hub in medicinal chemistry[2]. Its utility stems from its dual functional handles:
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Electrophilic/Nucleophilic Hub: The hydroxymethyl group can be selectively oxidized to an aldehyde or carboxylic acid, serving as an electrophile. Conversely, the primary aniline is an excellent nucleophile for amide couplings, urea formations, or reductive aminations, allowing rapid library generation.
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Pharmacophore Optimization: The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving aqueous solubility and altering metabolic liabilities. The ortho-chlorine atom provides a steric shield that locks the dihedral angle between the phenyl and furan rings, a critical feature for achieving high target selectivity in kinase inhibitor design.
